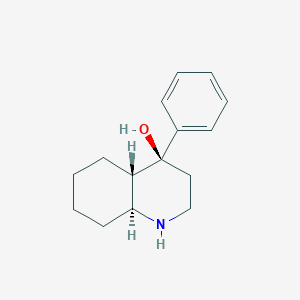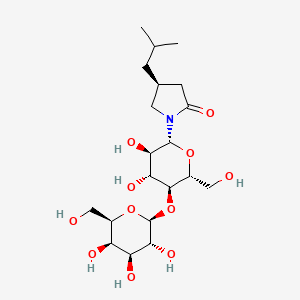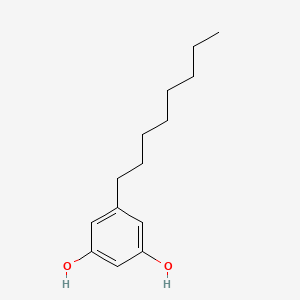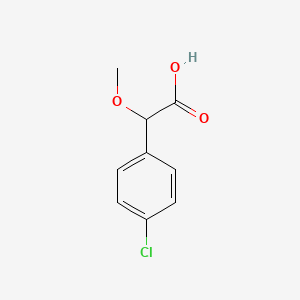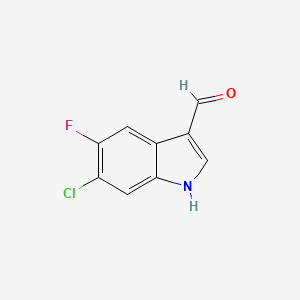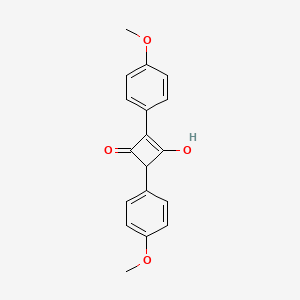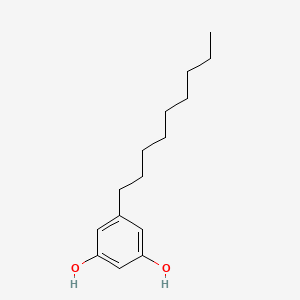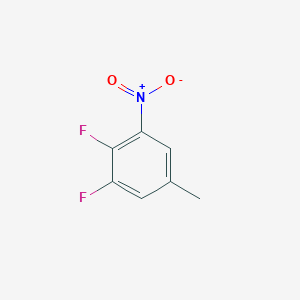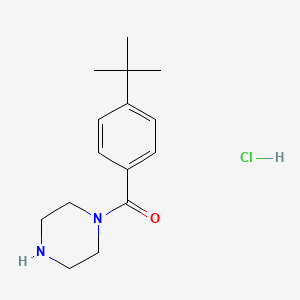
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy-
Descripción general
Descripción
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy- is a natural compound that is found in various plants. It is also known as 7-methoxy coumarin or scopoletin. This compound has gained significant attention in recent years due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis :
- The compound reacts with quinones such as 1,4-naphthoquinone and 1,4-benzoquinone in aqueous acetic acid solutions, leading to the formation of various quinones and quinols (Jurd, 1980).
- It has been used in synthesizing different heterocycles, which could potentially exhibit enhanced biological activities (Patankar et al., 2000).
Photochemical Applications :
- Studies on isothiocoumarins fused to an additional pyranone or thiopyranone ring have shown selective photochemical reactions, providing insights into the synthesis of complex molecular structures (Kinder & Margaretha, 2003).
Biological Applications :
- Novel compounds containing this structure have been synthesized and shown to have potential antioxidant and antitumor activities, as demonstrated in studies involving Ehrlich ascites carcinoma cells (Hassanien et al., 2022).
- Cytotoxic pyrano[4,3-c][2]benzopyran-1,6-dione derivatives have been isolated from Phellinus igniarius, exhibiting selective cytotoxicity against certain human cancer cell lines (Mo et al., 2004).
Spectral and Structural Analysis :
- Research on the NMR spectra of derivatives like aflatoxin-B2 and aflatoxin-G2, which include this structure, provides valuable information about their solution conformation and chemical behavior (Blunden et al., 1988).
Propiedades
IUPAC Name |
7-methoxy-4H-isochromene-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(11)14-10(12)8(6)5-7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVCEOLCRIPDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)OC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzopyran-1,3(4H)-dione, 7-methoxy- | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

